molecular formula C15H14O3 B3286860 5-(Indan-5-yloxymethyl)-furan-2-carbaldehyde CAS No. 832740-40-6

5-(Indan-5-yloxymethyl)-furan-2-carbaldehyde

Cat. No. B3286860
CAS RN: 832740-40-6
M. Wt: 242.27 g/mol
InChI Key: OBNJXBUTZBQUOP-UHFFFAOYSA-N
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Description

5-(Indan-5-yloxymethyl)-furan-2-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as IMFC and is a versatile building block for the synthesis of various organic molecules. In

Scientific Research Applications

Compound Isolation and Characterization

  • Natural Compound Isolation : Compounds similar to 5-(Indan-5-yloxymethyl)-furan-2-carbaldehyde have been isolated from natural sources, such as the rhizomes of Gastrodia elata. These compounds, including variants of furan-2-carbaldehyde, have been characterized using spectroscopic analysis, emphasizing the natural occurrence and potential biological significance of these compounds (Huang et al., 2015).

Chemical Analysis and Identification

  • Analytical Methodology : Studies have focused on the analytical aspects of furan-2-carbaldehyde and its derivatives. These studies are crucial for understanding the chemical nature and reactivity of these compounds, ensuring accurate identification and quantification in various contexts, such as food analysis and quality control (Chen et al., 2014).

Biocatalysis and Chemical Synthesis

  • Enzyme-catalyzed Oxidation : Furan-2-carbaldehyde derivatives serve as substrates in enzyme-catalyzed reactions, highlighting their role in producing biobased chemicals. For instance, these compounds can be oxidized to produce furan-2,5-dicarboxylic acid, a valuable chemical in polymer production (Dijkman et al., 2014).
  • Photocatalytic Synthesis : Furan-2-carbaldehydes are utilized as C1 building blocks in the synthesis of bioactive compounds such as quinazolin-4(3H)-ones. These processes benefit from green chemistry principles, avoiding the need for protection groups in the synthesis steps (Yu et al., 2018).

Catalysis and Green Chemistry

  • Heterogeneously Catalyzed Reactions : The derivatives of furan-2-carbaldehyde are integral in catalysis, especially in the context of biorefining and the production of furfurals. These processes align with green chemistry goals by reducing waste and facilitating the easy recovery of catalysts (Karinen et al., 2011).

properties

IUPAC Name

5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-9-14-6-7-15(18-14)10-17-13-5-4-11-2-1-3-12(11)8-13/h4-9H,1-3,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNJXBUTZBQUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(O3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101172283
Record name 5-[[(2,3-Dihydro-1H-inden-5-yl)oxy]methyl]-2-furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101172283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

832740-40-6
Record name 5-[[(2,3-Dihydro-1H-inden-5-yl)oxy]methyl]-2-furancarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832740-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[[(2,3-Dihydro-1H-inden-5-yl)oxy]methyl]-2-furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101172283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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